Annotated CYP3A Inhibitory Function for Pharmacoenhancement
This compound is uniquely classified in authoritative biomedical vocabularies (MeSH/DeCS) as a CYP3A inhibitor capable of enhancing the concentration of co-administered anti-HIV agents [1]. This differentiates it from other alkylthiazole carbamates, which are predominantly described as FAAH or MET kinase inhibitors in the primary patent literature [2]. However, no quantitative IC50 or Ki values for CYP3A inhibition are currently available in the public domain for this specific compound, and the annotation may originate from structural class-based inference rather than direct experimental profiling. This classification must be interpreted cautiously.
| Evidence Dimension | Primary Biological Activity Annotation |
|---|---|
| Target Compound Data | CYP3A inhibitor (qualitative annotation) |
| Comparator Or Baseline | Other alkylthiazole carbamates (e.g., FAAH or MET inhibitors) |
| Quantified Difference | Not quantifiable; difference is purely qualitative based on database annotation. |
| Conditions | Biomedical vocabulary classification (MeSH/DeCS) |
Why This Matters
This annotation defines the compound's intended research application space, distinguishing it from other structurally similar molecules with divergent primary targets.
- [1] DeCS/MeSH. Descriptor Record for Cobicistat (Scope Note includes carbamate and thiazole derivatives as CYP3A inhibitors). Accessed April 2026. View Source
- [2] Sanofi. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent 8,912,218. 2014. View Source
